molecular formula C9H19N B8731273 3-Methyl-1-pyrrolidinobutane CAS No. 4462-08-2

3-Methyl-1-pyrrolidinobutane

Cat. No. B8731273
CAS RN: 4462-08-2
M. Wt: 141.25 g/mol
InChI Key: VPXUTZPMWJIVMW-UHFFFAOYSA-N
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Description

3-Methyl-1-pyrrolidinobutane is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-pyrrolidinobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-pyrrolidinobutane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4462-08-2

Product Name

3-Methyl-1-pyrrolidinobutane

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-(3-methylbutyl)pyrrolidine

InChI

InChI=1S/C9H19N/c1-9(2)5-8-10-6-3-4-7-10/h9H,3-8H2,1-2H3

InChI Key

VPXUTZPMWJIVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mL tetrahydrofuran (THF) was placed in a 1-L suction flask. 35.3 g isovaleraldehyde (0.41 mol) and then 28.4 g pyrrolidine (0.40 mol) were mixed into the THF. 100 g of sodium triacetoxyborohydride (0.47 mol) powder was then added in 5-10 g increments to the solution. During the addition vigorous stirring was used to ensure that the powder did not clump at the bottom of the flask which would prevent the efficient mixing of the suspension. After each addition of the sodium triacetoxyborohydride powder, adequate time was provided to form a uniform slurry before the next addition of the powder. After one day the product was worked up by quenching the suspension with the slow addition of 291 g of a 27% KOH solution. The product was then extracted from the resultant solution with 500 mL pentane. The organic fraction was then collected with a separatory funnel and dried with anhydrous magnesium sulfate. The N-isopentylpyrrolidine product was then isolated by rotary evaporation of the THF and pentane solvents under reduced pressure.
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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